2-chloro-3-cyano-6-fluorobenzoic acid
Description
Contextualization of 2-chloro-3-cyano-6-fluorobenzoic acid within Organic Synthesis
This positions this compound as a potential intermediate or building block. chemicalbook.com Its distinct functional groups—a carboxylic acid, a nitrile (cyano group), a chloro group, and a fluoro group—offer multiple points for chemical modification. The carboxylic acid can undergo esterification or amidation, while the chloro and fluoro groups can participate in various cross-coupling reactions, a cornerstone of modern organic synthesis for creating complex molecules. acs.orgacs.org The cyano group is a versatile functional handle that can be hydrolyzed to a carboxylic acid or reduced to an amine.
Significance of Multifunctional Aromatic Compounds in Advanced Chemical Studies
Multifunctional aromatic compounds are integral to advanced chemical research due to the synergistic properties imparted by their various functional groups. jocpr.com Aromatic rings provide a rigid and stable scaffold, crucial for binding to biological targets like proteins. jocpr.com The specific functionalities dictate the molecule's electronic properties, solubility, and interaction capabilities. walshmedicalmedia.comjocpr.com
In a molecule like this compound, each group plays a role:
Benzoic Acid: The carboxylic acid group is a key linker, enabling the molecule to connect with other chemical entities through amide or ester bonds. It is a common feature in many biologically active compounds. nih.gov
Halogens (Chloro and Fluoro): The presence of chlorine and fluorine atoms significantly alters the electronic landscape of the aromatic ring. Fluorine, in particular, is often incorporated into pharmaceuticals to enhance metabolic stability and binding affinity.
Cyano Group: The nitrile moiety is a compact and metabolically stable hydrogen bond acceptor. acs.org It is considered a bioisostere for hydroxyl or carboxyl groups and is found in over 30 approved drugs. acs.org
The combination of these groups on a single benzene (B151609) ring creates a highly versatile platform for developing new drugs, materials, and chemical probes. numberanalytics.com
Overview of Research Trajectories for Aryl Halide and Cyano-Functionalized Scaffolds
Research involving aryl halides (aromatic compounds containing a halogen) and cyano-functionalized molecules is vibrant and expansive. A major focus is on transition-metal-catalyzed cross-coupling reactions, where the halogen atom is replaced by another functional group to build more complex molecular architectures. acs.org Palladium-catalyzed cyanation, for example, is a widely used method to introduce cyano groups onto aryl halides, even at low temperatures. acs.org
Recent advancements have focused on more sustainable and efficient methods. This includes using formamide (B127407) as a non-toxic source for the cyano group in copper-catalyzed reactions or employing photoredox/nickel dual catalysis to achieve selective C-C or C-N coupling with aryl halides. acs.orgresearchgate.net
Beyond synthesis, cyano-functionalized scaffolds are being explored in materials science. For example, they are used to create covalent organic frameworks (COFs), which are crystalline porous polymers with applications in areas like photocatalysis for hydrogen peroxide production. rsc.org
Unexplored Research Avenues and Challenges for this compound
A significant finding is the apparent lack of dedicated research literature for this compound itself. uni.lu This indicates that the compound represents a largely unexplored area of chemical space. The challenges associated with this molecule likely lie in its synthesis. Creating a tetrasubstituted benzene ring with this specific arrangement of functional groups would require a carefully planned, regioselective synthetic route, potentially involving multiple steps with protection and deprotection strategies.
The absence of published research presents numerous opportunities. Based on the applications of analogous compounds, several research trajectories can be proposed:
Medicinal Chemistry: Given that halogenated and cyano-substituted aromatics are staples in drug discovery, this molecule could be a valuable building block for new therapeutic agents. ossila.com Its unique electronic and steric properties could be leveraged to design potent and selective inhibitors for enzymes like Aurora A, similar to how 3-chloro-2-fluorobenzoic acid is used. ossila.com
Agrochemicals: The combination of halogens and a cyano group is common in pesticides and herbicides. Investigating the biological activity of derivatives of this acid could lead to new crop protection agents. ijrar.org
Materials Science: The molecule could serve as a monomer or cross-linking agent for creating advanced polymers or MOFs with tailored properties, such as thermal stability or specific binding capabilities. ijrar.orgossila.com
Chemical Probes: The fluorine atom makes it a candidate for development into a ¹⁹F NMR probe for use in metabolomics or for studying biological systems. ossila.com
Chemical Data for this compound
The following tables provide predicted physicochemical data for the compound.
Table 1: Predicted Physicochemical Properties
| Property | Value |
| Molecular Formula | C₈H₃ClFNO₂ |
| Molecular Weight | 199.57 g/mol |
| Monoisotopic Mass | 198.98363 Da |
| XlogP | 1.9 |
Data sourced from PubChemLite. uni.lu
Table 2: Predicted Collision Cross Section (CCS) Data
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 199.99091 | 134.8 |
| [M+Na]⁺ | 221.97285 | 147.6 |
| [M-H]⁻ | 197.97635 | 136.7 |
| [M+NH₄]⁺ | 217.01745 | 152.9 |
| [M+K]⁺ | 237.94679 | 142.9 |
CCS values are calculated predictions. Data sourced from PubChemLite. uni.lu
Structure
3D Structure
Properties
CAS No. |
1805570-67-5 |
|---|---|
Molecular Formula |
C8H3ClFNO2 |
Molecular Weight |
199.56 g/mol |
IUPAC Name |
2-chloro-3-cyano-6-fluorobenzoic acid |
InChI |
InChI=1S/C8H3ClFNO2/c9-7-4(3-11)1-2-5(10)6(7)8(12)13/h1-2H,(H,12,13) |
InChI Key |
CUMXQQNHPNUUJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C#N)Cl)C(=O)O)F |
Purity |
95 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 Chloro 3 Cyano 6 Fluorobenzoic Acid and Its Derivatives
Regioselective Synthesis Strategies
The successful synthesis of 2-chloro-3-cyano-6-fluorobenzoic acid hinges on the precise control of substituent placement on the aromatic ring. The directing effects of the chloro, cyano, and fluoro groups, along with the carboxyl moiety, dictate the feasibility and efficiency of various synthetic routes. A plausible and strategic approach often commences with a less complex, commercially available precursor, such as 2-chloro-6-fluorotoluene (B1346809), and proceeds through a sequence of regioselective reactions.
Halogenation Protocols (e.g., Chlorination, Fluorination)
The order of halogenation is critical. Electrophilic aromatic substitution reactions are governed by the directing effects of existing substituents. ed.gov For example, synthesizing the 2-chloro-6-fluoro arrangement requires a strategy that overcomes the typical challenges of achieving specific ortho- and meta-substitutions.
In a multi-step synthesis beginning with a different precursor, such as an aniline, halogenation can be achieved through various protocols. The Sandmeyer reaction, for instance, allows for the introduction of chlorine or bromine by converting an amino group into a diazonium salt, which is then displaced by a halide using a copper(I) salt catalyst. wikipedia.org Fluorination is often accomplished via the Balz-Schiemann reaction, which involves the thermal decomposition of a diazonium tetrafluoroborate (B81430) salt. wikipedia.org
A key strategic step in synthesizing the target compound from 2-chloro-6-fluorotoluene involves nitration. The chloro and fluoro groups are ortho-, para-directors, which would direct an incoming electrophile like the nitronium ion (NO₂⁺) to positions 3, 4, and 5. The desired precursor for the cyano group is 3-amino-2-chloro-6-fluorotoluene, which is derived from the reduction of 3-nitro-2-chloro-6-fluorotoluene. Therefore, achieving regioselective nitration at the C3 position is a significant challenge that requires careful optimization of reaction conditions, such as temperature, nitrating agent, and solvent system, to maximize the yield of the desired isomer over other potential products.
Table 1: Comparison of Halogenation Techniques
| Reaction | Reagent(s) | Typical Use Case | Key Features |
| Electrophilic Chlorination | Cl₂, Lewis Acid (e.g., FeCl₃) | Direct chlorination of activated or moderately deactivated aromatic rings. | Simple and direct, but regioselectivity can be an issue with multiple directing groups. |
| Sandmeyer Chlorination | NaNO₂, HCl; then CuCl | Introduction of chlorine via an aryl amine precursor. wikipedia.org | Excellent for specific placement of chlorine where direct chlorination is difficult; avoids poly-halogenation. wikipedia.orgnih.gov |
| Balz-Schiemann Fluorination | HBF₄, then heat | Introduction of fluorine via an aryl amine precursor. wikipedia.org | A classic and reliable method for aryl fluoride (B91410) synthesis. |
Cyanation Techniques (e.g., Sandmeyer Reaction and Alternative Pathways)
The introduction of the cyano group is a pivotal step in the synthesis of this compound. The Sandmeyer reaction is the most prominent and historically significant method for this transformation. numberanalytics.com
The process begins with the diazotization of an aromatic amine. In the context of synthesizing the target molecule, the precursor would be 3-amino-2-chloro-6-fluorotoluene. This amine is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong acid like hydrochloric acid (HCl) at low temperatures (0–5 °C) to prevent the decomposition of the resulting diazonium salt. mnstate.edu
The subsequent step involves the displacement of the diazonium group (-N₂⁺) with a cyanide nucleophile. This is achieved by introducing a copper(I) cyanide (CuCN) catalyst. wikipedia.org The reaction proceeds through a radical-nucleophilic aromatic substitution mechanism, where the copper(I) species facilitates the transfer of the cyanide group to the aryl radical, with the loss of nitrogen gas. wikipedia.org
While the Sandmeyer reaction is robust, alternative cyanation methods exist. Palladium-catalyzed cross-coupling reactions have been explored, though the cyanide ion can sometimes act as a catalyst poison. nih.gov Another approach involves the reductive cyanation of other functional groups, but for converting anilines to benzonitriles, the Sandmeyer reaction remains a preferred and widely applicable method due to its efficiency and the accessibility of the amine precursors. numberanalytics.comorganic-chemistry.org
Table 2: Sandmeyer Cyanation Reaction Parameters
| Parameter | Condition | Rationale |
| Reactant | Aryl diazonium salt (from aryl amine) | Versatile intermediate for introducing various functional groups. numberanalytics.com |
| Catalyst | Copper(I) Cyanide (CuCN) | Facilitates the radical-nucleophilic substitution mechanism. wikipedia.org |
| Temperature | 0–5 °C (for diazotization); Room temp. to mild heat (for cyanation) | Maintains stability of the diazonium salt; promotes the substitution reaction. mnstate.edu |
| Side Reactions | Formation of phenols from reaction with water. | Low temperatures and controlled conditions minimize this pathway. mnstate.edu |
Carboxylation Methods
The final key transformation in the proposed synthesis is the introduction of the carboxylic acid group. A common and effective method is the oxidation of a methyl group on the aromatic ring. The precursor, 2-chloro-3-cyano-6-fluorotoluene, possesses a methyl group that can be converted to a carboxyl group.
Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) in basic or neutral conditions, followed by acidification, are traditionally used for this purpose. The reaction is typically robust but can sometimes require harsh conditions that might affect other functional groups on the ring.
More modern and milder catalytic methods are also available. For instance, ruthenium-based catalysts have been shown to facilitate the oxidation of alcohols (which can be formed from the methyl group) to carboxylic acids under less demanding conditions. researchgate.net Direct C-H carboxylation using CO₂ is an attractive, atom-economical strategy, but its application to highly substituted and deactivated aromatic systems can be challenging. researchgate.net For a substrate like 2-chloro-3-cyano-6-fluorotoluene, the oxidation of the methyl group remains a highly reliable and predictable method for installing the final carboxyl functionality.
Multi-Step Reaction Sequences and Process Optimization
Convergent and Divergent Synthetic Route Design
The synthesis described above follows a linear sequence , where a single starting material is sequentially modified step-by-step to reach the final product. This is a common and straightforward approach for many aromatic compounds.
Linear Synthesis Example: 2-chloro-6-fluorotoluene → 3-nitro-2-chloro-6-fluorotoluene → 3-amino-2-chloro-6-fluorotoluene → 2-chloro-3-cyano-6-fluorotoluene → this compound
Alternatively, a convergent synthesis could be envisioned. This strategy involves preparing different fragments of the molecule separately and then combining them in a later stage. While often more efficient for very large molecules, its application here is less direct. A hypothetical convergent approach might involve synthesizing a boronic acid derivative of one piece and coupling it with a halogenated fragment of the other, though this would be a more complex route for this specific target.
A divergent synthesis strategy could be employed starting from a key intermediate, such as 3-amino-2-chloro-6-fluorotoluene. This intermediate could be used not only to synthesize the target cyano compound via the Sandmeyer reaction but also to create a library of other derivatives by reacting the amino group with different reagents, demonstrating the versatility of the intermediate.
Yield Enhancement and Reaction Efficiency Studies
For the proposed synthesis of this compound, key areas for optimization include:
Nitration: The regioselectivity of the nitration of 2-chloro-6-fluorotoluene is the most critical step. Studies would involve screening various nitrating agents (e.g., HNO₃/H₂SO₄, NO₂BF₄), reaction temperatures, and solvents to maximize the formation of the desired 3-nitro isomer and simplify purification.
Sandmeyer Reaction: The yield of the cyanation step can be influenced by the purity of the diazonium salt and the careful control of temperature to prevent side reactions, such as the formation of the corresponding phenol. mnstate.edu The choice of copper catalyst and the presence of ligands can also be optimized. nih.gov
Systematic investigation of parameters like reaction time, temperature, and reagent stoichiometry at each stage is crucial for developing a robust and economically viable process for producing this compound. rsc.org
Directed Ortho-Metalation and Organometallic Strategies
Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. This strategy utilizes a directing group (DG) to position a metalating agent at an adjacent ortho-position, leading to a stabilized organometallic intermediate that can then react with various electrophiles. The carboxylic acid group itself can act as a directing group, offering a more direct route compared to using derivatives like benzamides, which can be difficult to hydrolyze. bohrium.comorganic-chemistry.orgacs.org
Lithium-halogen exchange is a kinetically controlled process that is highly effective for preparing aryllithium reagents. wikipedia.orgprinceton.edu The reaction rate is influenced by the stability of the carbanion intermediate and generally follows the trend I > Br > Cl, with fluorides being largely unreactive. wikipedia.orgprinceton.edu This method is typically fast, often proceeding more rapidly than nucleophilic addition or even proton transfer. wikipedia.orgscribd.com
In the context of synthesizing substituted benzoic acids, a halogen atom on the aromatic ring can be exchanged with lithium, typically using an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126). wikipedia.orgrsc.org The resulting aryllithium species is then poised for reaction with an electrophile. For instance, the lithiation of a dihalogenated benzoic acid can occur specifically at the position flanked by both halogens. rsc.org The presence of directing groups like methoxy (B1213986) or fluoro can influence the site of metalation. rsc.org
A key consideration in lithium-halogen exchange is the potential for side reactions. However, the use of two equivalents of the organolithium reagent can mitigate this, with the first equivalent performing the exchange and the second trapping the resulting halide byproduct. scribd.com The reaction is often carried out at low temperatures (e.g., -78 °C) in solvents like tetrahydrofuran (B95107) (THF) to ensure selectivity and stability of the intermediates. bohrium.comwikipedia.org
Table 1: Key Features of Lithium-Halogen Exchange
| Feature | Description |
| Reagents | n-Butyllithium (n-BuLi), sec-butyllithium (s-BuLi), tert-butyllithium (B1211817) (t-BuLi) |
| Halogen Reactivity | I > Br > Cl >> F wikipedia.orgprinceton.edu |
| Control | Kinetically controlled wikipedia.orgprinceton.edu |
| Stereochemistry | Retention of configuration at stereocenters scribd.com |
| Side Reactions | Can be minimized with excess organolithium reagent scribd.com |
Magnesium-halogen exchange has emerged as a valuable alternative to lithium-based methods, particularly for the preparation of highly functionalized organomagnesium (Grignard) reagents. harvard.edu This method often demonstrates greater functional group tolerance. harvard.eduresearchgate.net Reagents like isopropylmagnesium chloride (i-PrMgCl) are commonly used, often in the presence of lithium chloride (LiCl) to enhance reactivity and suppress side reactions. harvard.eduresearchgate.netclockss.org
The rate of magnesium-halogen exchange is accelerated by electron-withdrawing groups on the aromatic ring. harvard.edu This makes it a potentially suitable method for precursors to this compound, which contains multiple electron-withdrawing substituents. The reaction is typically performed in THF and allows for the preparation of Grignard reagents bearing sensitive functional groups like cyano and ester groups, provided the exchange is rapid enough at low temperatures. harvard.edu
Recent advancements have introduced "turbo-Grignard" reagents, such as i-PrMgCl·LiCl, which significantly increase the rate of bromine and iodine-magnesium exchange. clockss.orgresearchgate.net This allows the reactions to proceed at lower temperatures, further improving their compatibility with various functional groups. clockss.org For instance, the use of s-Bu₂Mg·2LiOR has even enabled chlorine-magnesium exchange in certain aromatic systems. researchgate.net
Table 2: Comparison of Organolithium and Organomagnesium Strategies
| Strategy | Advantages | Disadvantages |
| Lithium-Halogen Exchange | Fast reaction rates wikipedia.orgscribd.com. Well-established methodology. | Can be less tolerant of sensitive functional groups. |
| Magnesium-Halogen Exchange | Excellent functional group tolerance harvard.eduresearchgate.net. Milder reaction conditions with "turbo" reagents clockss.orgresearchgate.net. | Generally slower than lithium-halogen exchange clockss.org. |
Catalyst Development and Application in Synthesis
Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective pathways to complex molecules. In the synthesis of substituted benzoic acids and their derivatives, transition metal catalysts, particularly palladium (Pd) and copper (Cu), are widely employed. nih.govrsc.org
For example, palladium-catalyzed cross-coupling reactions can be used for the arylation of benzoic acids. nih.gov However, steric hindrance from ortho substituents can sometimes slow down the reaction. nih.gov Copper-mediated reactions have also been developed for the synthesis of amides from carboxylic acids, demonstrating good functional group tolerance, including for halogenated benzoic acids. rsc.org
The development of new ligands can further enhance the efficacy of these catalytic systems. For instance, mono-protected amino acids have been used as ligands in palladium-catalyzed arylations, enabling the reaction to proceed at room temperature with a broad substrate scope. nih.gov In the context of this compound, catalyst development could focus on systems that are robust enough to tolerate the multiple halogen and cyano functionalities while selectively promoting the desired bond formation.
Considerations for Sustainable and Green Synthetic Approaches
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce the use of hazardous substances, and improve energy efficiency. nih.gov For the synthesis of specialty chemicals like this compound, this translates to several key considerations.
One approach is the use of more environmentally benign solvents. For example, some reactions for preparing related compounds have been successfully carried out in ethanol, which is considered a green solvent. researchgate.net Another strategy is to develop one-pot procedures that reduce the number of isolation and purification steps, thereby minimizing solvent use and waste generation. nih.govnih.gov
Furthermore, there is a growing interest in using biomass-derived starting materials to reduce reliance on petrochemical feedstocks. escholarship.org While the direct synthesis of a complex molecule like this compound from biomass is currently challenging, the principles of green chemistry encourage the exploration of more sustainable starting materials and reagents. For instance, the use of formic acid as a deoxygenation agent in the synthesis of benzoic acid from a glucose derivative showcases a move towards more sustainable chemical processes. escholarship.org
The development of catalytic processes is also central to green chemistry, as catalysts can enable reactions to proceed with higher atom economy and under milder conditions. nih.gov Future research in the synthesis of this compound will likely focus on integrating these green chemistry principles to develop more sustainable and efficient manufacturing processes. google.com
Chemical Reactivity and Mechanistic Investigations of 2 Chloro 3 Cyano 6 Fluorobenzoic Acid
Reactivity of the Carboxylic Acid Moiety
Esterification and Amide Bond Formation
The carboxylic acid group of 2-chloro-3-cyano-6-fluorobenzoic acid is amenable to standard esterification and amidation reactions.
Esterification:
Esterification of carboxylic acids is a fundamental reaction in organic synthesis. For a related compound, 3-chloro-2-fluorobenzoic acid, the formation of a 6-chlorohexyl ester has been documented, indicating that the carboxyl group can readily react with alcohols. sioc-journal.cnsigmaaldrich.com Esterification of this compound can be achieved through common methods such as Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. Alternatively, the carboxylic acid can be converted to a more reactive acyl chloride, typically using reagents like thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with an alcohol. For instance, in the synthesis of related compounds, the carboxylic acid is protected as a methyl ester using SOCl₂ in methanol (B129727) before subsequent reactions.
Amide Bond Formation:
The formation of amides from this compound can be accomplished by reacting it with primary or secondary amines. This transformation often requires the use of coupling reagents to activate the carboxylic acid. A general methodology for the amidation of various carboxylic acids, including aromatic ones, involves the in-situ generation of phosphonium (B103445) salts from N-chlorophthalimide and triphenylphosphine (B44618). nih.govmdpi.comresearchgate.net This method allows for the conversion of aliphatic, benzylic, and aromatic carboxylic acids into their corresponding amides in good to excellent yields at room temperature. nih.govmdpi.comresearchgate.net Another approach involves the use of reagents like N,N'-dicyclohexylcarbodiimide (DCC) or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU) to facilitate the coupling between the carboxylic acid and an amine. rsc.org
A general procedure for amide synthesis using an in-situ generated phosphonium salt is as follows: A mixture of N-chlorophthalimide (1.5 equivalents), triphenylphosphine (1.5 equivalents), and the carboxylic acid (1 equivalent) is prepared under an inert atmosphere. A suitable solvent (e.g., toluene (B28343) or acetonitrile) is added, and the solution is stirred before the addition of the amine (3 equivalents). The reaction mixture is then stirred at room temperature for a specified period to yield the amide. nih.gov
Table 1: Common Reagents for Esterification and Amide Bond Formation
| Transformation | Reagent(s) | Typical Conditions |
| Esterification | SOCl₂/MeOH | Protection of carboxylic acid |
| Alcohol/Acid Catalyst | Fischer-Speier esterification | |
| Amide Bond Formation | N-chlorophthalimide/PPh₃/Amine | Room temperature, inert atmosphere |
| DCC/Amine | Coupling reaction | |
| HATU/Amine | Peptide coupling |
Decarboxylation Pathways
Decarboxylation is the removal of a carboxyl group, typically with the release of carbon dioxide. While simple benzoic acids are generally stable towards decarboxylation, the presence of certain substituents can facilitate this reaction. For 3-bromo-2-chloro-6-fluorobenzoic acid, a related compound, decarboxylation has been observed to yield a stable aromatic hydrocarbon with the halogen substituents retained. This suggests that under certain conditions, likely elevated temperatures, this compound could also undergo decarboxylation.
The mechanism of decarboxylation for substituted benzoic acids can be influenced by the nature and position of the substituents. For some substituted benzoic acids, decarboxylation proceeds more readily upon heating. bts.gov The presence of electron-withdrawing groups, such as the cyano group in the target molecule, can influence the electronic properties of the aromatic ring and potentially affect the stability of the carboxylate anion, a key intermediate in many decarboxylation pathways.
Cross-Coupling Reactions for Carbon-Carbon and Carbon-Heteroatom Bond Formation
The halogen substituents on the aromatic ring of this compound make it a suitable substrate for various cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.
Palladium-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura)
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed reaction for the formation of C-C bonds between an organoboron compound and an organic halide or triflate. nih.gov This reaction is widely used due to its mild conditions and tolerance of a broad range of functional groups. nih.gov The chlorine atom on this compound can participate in such coupling reactions.
In related systems, (fluoroarene)tricarbonylchromium(0) complexes have been shown to undergo Suzuki reactions, tolerating a chloro group on the arylboronic acid ring. nih.gov The reactivity in Suzuki-Miyaura couplings can be influenced by the nature of the halogen, with the general trend being I > Br > Cl. However, with the development of advanced catalyst systems, even less reactive aryl chlorides can be effectively coupled. For the coupling of nitrile-functionalized N-heterocyclic carbene (NHC) palladium complexes with arylboronic acids, various substituted benzophenones have been synthesized in high yields. researchgate.net
Table 2: Example of a Suzuki-Miyaura Coupling Reaction Condition
| Catalyst System | Base | Solvent | Temperature |
| Pd(OAc)₂/Ligand | K₂CO₃ | Toluene | 60 °C |
Copper-Catalyzed Coupling Reactions
Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, provide an alternative method for forming carbon-heteroatom bonds. These reactions are particularly useful for forming C-N and C-S bonds. For instance, a highly efficient and regioselective copper-catalyzed amination of 2-halobenzoic acids with various amines has been developed. nist.gov This method, which uses a Cu/Cu₂O catalyst system in a solvent like 2-ethoxyethanol (B86334) or ethylene (B1197577) glycol diethyl ether, does not require a strong base and tolerates a wide range of functional groups. nist.gov The amination occurs selectively at the halide position ortho to the carboxylic acid group. nist.gov
Similarly, copper-catalyzed C-S bond formation with 2-halobenzoic acids and thiols proceeds efficiently under these conditions. nist.gov Given these precedents with related halobenzoic acids, it is highly probable that this compound can undergo copper-catalyzed coupling with amines and thiols to form the corresponding N-aryl and S-aryl derivatives. The use of ultrasonic irradiation has also been shown to enhance the yields and reduce reaction times in copper-catalyzed Ullmann condensations of 2-chlorobenzoic acids with aminothiazoles. researchgate.net More recent developments have shown that Cu(II)-catalyzed C-N coupling of 2-aminobenzothiazoles with boronic acids can proceed at room temperature. researchgate.net
Studies on Reaction Kinetics and Thermodynamics
For a series of substituted benzoic acids, including 2-chloro and 4-chloro derivatives, thermodynamic parameters of solvation have been determined by measuring their solubilities at different temperatures in ethanol-water mixtures. nist.gov Such studies help in understanding the intermolecular interactions and the influence of substituents on the solvation process. The acidity of substituted benzoic acids is also a key thermodynamic parameter that is influenced by the electronic effects of the substituents. The presence of electron-withdrawing groups like chlorine, fluorine, and cyano in this compound is expected to increase its acidity compared to unsubstituted benzoic acid.
Photochemical and Thermal Stability/Degradation Studies
The stability of this compound under photochemical and thermal conditions is an important consideration for its synthesis, storage, and application.
Photochemical Stability:
Studies on the photochemistry of related compounds provide insights into the potential photochemical behavior of this compound. For instance, the photochemistry of 4-cyanobenzoic acid esters has been investigated, revealing a Norrish Type II-like reaction mechanism involving intramolecular electron and proton transfer. Research on 3-cyanobenzoic acid has shown that it can induce photochemical damage to the photosystem II (PSII) reaction centers in plants by interfering with antenna molecules, leading to a reduction in chlorophyll (B73375) content. mdpi.com This suggests that the cyano-substituted benzoic acid structure can be photochemically active.
Thermal Stability:
The thermal stability of a compound is often assessed by techniques such as thermogravimetric analysis (TGA). While specific TGA data for this compound is not available, studies on related compounds can offer a general understanding. For example, the thermal analysis of 2-amino-3-chloro-1,4-naphthoquinones has shown that thermal stability is influenced by the nature of the substituents. For 3-bromo-2-chloro-6-fluorobenzoic acid, conducting reactions at lower temperatures (<50°C) is recommended to suppress decarboxylation, indicating that thermal degradation can occur at elevated temperatures. The thermal decomposition of cyanate (B1221674) ester resins, which contain triazine rings formed from cyanate groups, has been studied, showing that the cyanurate cross-link is thermally stable up to high temperatures (around 450°C). researchgate.net This suggests that the cyano group itself is relatively stable thermally.
Theoretical and Computational Chemistry Studies of 2 Chloro 3 Cyano 6 Fluorobenzoic Acid
Quantum Chemical Calculations
Density Functional Theory (DFT) Applications
There are currently no specific Density Functional Theory (DFT) studies available in the public domain for 2-chloro-3-cyano-6-fluorobenzoic acid. While DFT has been extensively applied to similar molecules like 2-chloro-6-fluorobenzoic acid to determine optimized geometries, vibrational frequencies, and electronic properties, dedicated research on the title compound is needed. nih.gov
Ab Initio Methods and Higher-Level Approximations
No specific ab initio or higher-level approximation studies for this compound have been found in the reviewed literature. Such calculations would be beneficial for providing a high-accuracy benchmark for its electronic structure and properties.
Electronic Structure Analysis
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis
A detailed HOMO-LUMO analysis for this compound is not available. This type of analysis, which is crucial for understanding the molecule's reactivity and electronic transitions, would require dedicated computational studies. For the related compound 2-chloro-6-fluorobenzoic acid, HOMO and LUMO energy calculations have been used to show that charge transfer occurs within the molecule. nih.gov
Charge Distribution and Molecular Electrostatic Potential (MESP)
There are no published studies on the charge distribution or Molecular Electrostatic Potential (MESP) of this compound. MESP analysis would be particularly insightful in revealing the regions of the molecule that are susceptible to electrophilic and nucleophilic attack, which is influenced by the electron-withdrawing chloro, cyano, and fluoro groups. Studies on 2-chloro-6-fluorobenzoic acid have included MESP and Mulliken's charge analysis. nih.gov
Conformational Analysis and Molecular Geometry Optimization
Specific conformational analysis and molecular geometry optimization data for this compound are not present in the available scientific literature. For the analogous compound 2-chloro-6-fluorobenzoic acid, its non-planar conformation, with a significant dihedral angle between the carboxyl group and the aromatic ring, has been characterized through DFT calculations. A similar non-planar arrangement would be expected for this compound, likely influenced by the steric hindrance of the substituents.
Computational Elucidation of Reaction Mechanisms
Computational chemistry offers powerful tools to investigate the step-by-step process of chemical reactions, providing insights that are often difficult to obtain through experimental means alone. However, no specific studies on the reaction mechanisms involving this compound have been found.
Transition State Characterization and Reaction Pathways
The exploration of a reaction pathway involves identifying the reactants, products, and any intermediates, as well as the transition states that connect them. A transition state represents the highest energy point along the reaction coordinate and is a critical factor in determining the reaction rate. Computational methods, such as Density Functional Theory (DFT), are used to calculate the geometries and energies of these species. For a reaction to be fully characterized, the transition state must be located and confirmed by vibrational frequency analysis, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
While this methodology is standard, no published research detailing the transition states or reaction pathways for reactions involving this compound is available.
Prediction of Regioselectivity and Stereoselectivity
Many chemical reactions can yield multiple products (isomers). Regioselectivity refers to the preference for one direction of bond making or breaking over others, while stereoselectivity refers to the preference for the formation of one stereoisomer over another.
Computational models can predict these outcomes by comparing the activation energies of the different possible reaction pathways. The pathway with the lower energy barrier is expected to be the major product, thus predicting the selectivity. For instance, in aromatic compounds, the existing substituents heavily influence where a new substituent will be added. Machine learning models are also being developed to predict site selectivity in C-H functionalization reactions with high accuracy. While these methods are powerful, they have not been specifically applied to this compound in the available literature.
Prediction of Spectroscopic Parameters and Experimental Validation
Computational quantum chemistry can predict various spectroscopic properties, such as vibrational (infrared and Raman) and nuclear magnetic resonance (NMR) spectra. These predictions are invaluable for interpreting experimental data and confirming the structure of a synthesized compound.
DFT calculations are commonly used to predict vibrational frequencies and NMR chemical shifts. For example, studies on the related compound, 2-chloro-6-fluorobenzoic acid , have utilized DFT calculations to analyze its conformational space and interpret its experimental FTIR spectrum. dergipark.org.tr In that case, theoretical calculations predicted the existence of three conformers, with the most stable one being confirmed by experimental observation in a xenon matrix. dergipark.org.tr Similar studies on fluorinated benzonitriles have also shown good agreement between theoretically predicted vibrational features and experimental REMPI spectra.
However, for this compound, no published studies presenting a comparison between predicted and experimentally validated spectroscopic parameters were found. Commercial suppliers may offer analytical data such as NMR for specific batches of the compound, but these are not accompanied by in-depth computational analysis in the scientific literature. ambeed.com
Applications of 2 Chloro 3 Cyano 6 Fluorobenzoic Acid As a Synthetic Building Block
Precursor for Complex Organic Molecules
The intrinsic reactivity of its multiple functional groups makes 2-chloro-3-cyano-6-fluorobenzoic acid a valuable starting material for the synthesis of intricate organic molecules. The carboxylic acid group can be readily converted into other functionalities such as esters, amides, or acid halides, while the cyano group can be hydrolyzed, reduced, or participate in cycloaddition reactions. The chloro and fluoro substituents also offer sites for nucleophilic aromatic substitution or cross-coupling reactions, further expanding its synthetic utility.
A notable example of its application is in the preparation of intermediates for pharmacologically active compounds. For instance, this compound has been utilized as a key starting material in the synthesis of factor IXa inhibitors, which are of interest for their anticoagulant properties. In a documented synthetic route, the carboxylic acid moiety of this compound is converted to an amide, demonstrating its role as a foundational scaffold for building more complex and biologically relevant molecules. google.com
Synthesis of Polyfunctionalized Aromatic Systems
The structure of this compound is inherently a polyfunctionalized aromatic system. Its utility as a building block lies in its capacity to introduce this pre-functionalized aromatic ring into larger molecular frameworks. The presence of orthogonal functional groups allows for selective and sequential reactions, enabling the construction of highly substituted aromatic compounds with precise control over the substitution pattern.
The conversion of this compound to 2-chloro-3-cyano-6-fluorobenzamide is a prime illustration of its role in elaborating polyfunctionalized aromatic systems. google.com This transformation maintains the core aromatic structure with its diverse substituents, which can then be further modified in subsequent synthetic steps. The resulting benzamide is itself a polyfunctionalized aromatic molecule with potential for further chemical elaboration.
Role in the Construction of Heterocyclic Architectures
While direct and extensive research on the role of this compound in the construction of a wide array of heterocyclic architectures is not heavily detailed in publicly available literature, its functional groups suggest significant potential in this area. The cyano and carboxylic acid groups, in particular, are well-known precursors for the formation of various heterocyclic rings. For example, the cyano group can participate in reactions to form pyridines, pyrimidines, or other nitrogen-containing heterocycles. The carboxylic acid can be used to form lactones or to anchor the molecule to a resin for solid-phase synthesis of heterocyclic libraries. The synthesis of intermediates for factor IXa inhibitors from this benzoic acid derivative ultimately leads to complex molecules that may incorporate heterocyclic motifs, highlighting its foundational role in such synthetic pathways. google.com
Rational Design of Specialty Chemicals and Reagents
The rational design of specialty chemicals and reagents often relies on the use of well-defined molecular building blocks that impart specific properties to the target molecule. The combination of a carboxylic acid, a nitrile, and halogen atoms on a single aromatic ring makes this compound an attractive candidate for such design. The electronic properties of the molecule, influenced by the electron-withdrawing nature of the substituents, can be harnessed in the development of new reagents for organic synthesis or as a component in specialty polymers or dyes. However, specific, detailed research findings on the rational design of specialty chemicals and reagents using this compound are not extensively documented in the available scientific literature.
Intermediate in Agrochemical Research and Development (excluding efficacy/toxicity)
Halogenated and cyano-substituted aromatic compounds are prevalent motifs in a wide range of agrochemicals, including herbicides, fungicides, and insecticides. The structural features of this compound make it a plausible intermediate in the research and development of new active ingredients for crop protection. The specific combination of substituents could be a key element in a novel pharmacophore. Despite this potential, detailed research and development reports specifically citing this compound as an intermediate in the synthesis of new agrochemicals are not widely available in the public domain.
Applications in Advanced Materials Science Research (e.g., Liquid Crystals, not final material properties)
The rigid, substituted aromatic core of this compound suggests its potential utility in the field of advanced materials science. Molecules with such structures can be precursors to liquid crystals, high-performance polymers, or organic electronic materials. The polarity and potential for intermolecular interactions, such as hydrogen bonding and dipole-dipole interactions, arising from its functional groups, could be exploited in the design of new materials with specific organizational properties. Nevertheless, there is a lack of specific research in the available literature that details the application of this compound as a precursor in advanced materials science research.
Future Research Directions and Unresolved Challenges
Exploration of Novel and Efficient Synthetic Routes
Key areas for exploration include:
C-H Functionalization: Direct, late-stage functionalization of a simpler benzoic acid precursor could significantly shorten the synthetic sequence.
Flow Chemistry: Continuous flow processes can offer better control over reaction parameters, improve safety, and allow for easier scale-up compared to traditional batch methods. beilstein-journals.org
Biocatalysis: The use of enzymes to perform specific transformations could offer unparalleled selectivity and milder reaction conditions. researchgate.net
A comparison of a hypothetical novel route versus a classical approach is presented below:
| Feature | Classical Synthetic Route | Hypothetical Novel Route (e.g., C-H Functionalization) |
| Number of Steps | Multiple (e.g., 4-6 steps) | Fewer (e.g., 1-3 steps) |
| Starting Materials | Complex, pre-functionalized aromatics | Simpler, readily available aromatics |
| Reagent Stoichiometry | Often requires stoichiometric, hazardous reagents | Catalytic amounts of reagents |
| Waste Generation | High | Low (higher atom economy) |
| Overall Yield | Moderate | Potentially High |
In-depth Mechanistic Studies of Complex Reactions
The reactivity of 2-chloro-3-cyano-6-fluorobenzoic acid is governed by the interplay of its electron-withdrawing and directing groups (–COOH, –CN, –Cl, –F). libretexts.orgpsu.edu While general principles of electrophilic aromatic substitution and nucleophilic aromatic substitution are understood, the specific influence of this unique substitution pattern on reaction mechanisms is not fully elucidated.
Unresolved questions include:
Regioselectivity: Precisely predicting the outcome of further substitutions on the aromatic ring is challenging. For instance, the directing effects of the fluorine and cyano groups can be competing.
Reaction Kinetics: A detailed kinetic analysis of key transformations would enable the optimization of reaction conditions to favor desired products and minimize side reactions.
Intermediate Stability: Understanding the structure and stability of reaction intermediates, such as Meisenheimer complexes in nucleophilic aromatic substitution, is crucial for controlling reaction pathways.
Future research should employ a combination of experimental techniques (e.g., in-situ spectroscopy) and computational chemistry to map out the potential energy surfaces of reactions involving this molecule. This will provide a deeper understanding of the factors that control reactivity and selectivity. mdpi.com
Predictive Modeling for Design and Discovery of New Derivatives
Computational chemistry and predictive modeling offer a powerful approach to accelerate the discovery of new derivatives of this compound with desired properties. nih.gov By creating in silico models, researchers can screen virtual libraries of compounds before committing to laborious and expensive laboratory synthesis.
Key applications of predictive modeling include:
Quantitative Structure-Activity Relationship (QSAR): These models correlate the structural features of molecules with their biological activity or physical properties. strategicallies.co.uk For example, a QSAR model could predict the herbicidal activity of new analogs.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target.
Solubility and Physicochemical Property Prediction: Models can estimate key properties like solubility, lipophilicity (logP), and pKa, which are critical for the performance of agrochemicals and pharmaceuticals. nih.govresearchgate.net
The table below illustrates a hypothetical set of virtual derivatives and the properties that could be predicted using computational models.
| Derivative Substitution | Predicted logP | Predicted Aqueous Solubility (mg/L) | Predicted Binding Affinity (Ki, nM) |
| C6-NH2 | 1.8 | 250 | 75 |
| C6-OCH3 | 2.5 | 120 | 150 |
| C6-SCH3 | 2.9 | 80 | 110 |
| C6-N(CH3)2 | 2.4 | 180 | 50 |
Integration of Artificial Intelligence and Machine Learning in Synthetic Strategy
For a complex target like a derivative of this compound, AI can be applied in several ways:
Retrosynthesis Prediction: AI-powered tools can propose multiple disconnection strategies to work backward from the target molecule to simpler, commercially available starting materials. nih.govarxiv.org This helps in planning efficient and cost-effective synthetic pathways. grace.com
Reaction Condition Optimization: ML models can predict the optimal reaction conditions (e.g., solvent, temperature, catalyst) to maximize yield and minimize byproducts. illinois.edu
Novel Reaction Discovery: By learning the underlying rules of chemical reactivity, AI can even suggest entirely new types of reactions that could be used for the synthesis.
Cross-Disciplinary Research with Other Chemical Fields
The unique electronic and structural features of this compound make it a candidate for applications beyond its traditional use as a building block. Collaboration with researchers in other chemical fields could unlock new and exciting possibilities.
Potential areas for cross-disciplinary research include:
Materials Science: The incorporation of this fluorinated and cyano-substituted molecule into polymers or metal-organic frameworks (MOFs) could lead to materials with novel electronic, optical, or gas-sorption properties. acs.org Substituted benzoic acids are known to be useful ligands in coordination chemistry. researchgate.net
Supramolecular Chemistry: The hydrogen-bonding capabilities of the carboxylic acid group, combined with potential π-π stacking interactions of the aromatic ring, could be exploited to create self-assembling systems with interesting architectures.
Organometallic Chemistry: The compound could serve as a ligand for creating novel organometallic complexes. For example, it could be used to modify the properties of catalysts or to create new photoactive materials. Ferrocene, an organometallic compound, demonstrates the unique properties that can arise from combining organic ligands with metal centers. wikipedia.org
By fostering collaborations between organic synthesis chemists and experts in these and other fields, the full potential of this compound as a versatile chemical entity can be realized.
Q & A
Q. What are the optimal synthetic routes for preparing 2-chloro-3-cyano-6-fluorobenzoic acid, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves sequential halogenation, cyanation, and fluorination steps. Key strategies include:
- Halogenation : Use of chlorinating agents (e.g., POCl₃) on benzoic acid derivatives under anhydrous conditions.
- Cyanation : Nucleophilic substitution with CuCN or KCN in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C).
- Fluorination : Balz-Schiemann reaction or direct fluorination using KF in the presence of crown ethers.
Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. For example, highlights hydroxylation via demethylation under acidic conditions, which can be adapted for fluorination . Purification via recrystallization (ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) is recommended.
Q. How can the molecular structure of this compound be confirmed experimentally?
Methodological Answer: Combine spectroscopic and crystallographic techniques:
- NMR : Analyze H and C NMR for characteristic shifts (e.g., carboxylic proton at δ ~12 ppm, aromatic protons influenced by electron-withdrawing groups) .
- FTIR : Confirm carboxylic acid (O-H stretch ~2500–3000 cm⁻¹), C≡N (~2240 cm⁻¹), and C-F (~1100 cm⁻¹) .
- X-ray Crystallography : Single-crystal X-ray diffraction (SCXRD) provides bond lengths and angles. For example, reports a monoclinic P21/c space group with unit cell parameters (a = 3.7655 Å, b = 13.9660 Å, c = 13.2300 Å, β = 98.034°) .
Advanced Research Questions
Q. How do substituents (Cl, CN, F) influence the electronic properties and reactivity of this compound?
Methodological Answer: Substituents alter electron density and regioselectivity:
- Chloro (Cl) : Strongly electron-withdrawing, directs electrophilic substitution to the para position.
- Cyano (CN) : Enhances acidity of the carboxylic group via resonance withdrawal.
- Fluoro (F) : Moderately electron-withdrawing, stabilizes aromatic rings through inductive effects.
Computational studies (e.g., DFT) can map electrostatic potential surfaces. provides scaling factors for vibrational frequencies using B3-LYP/6-31G(d), aiding in predicting IR spectra .
Q. What crystallographic insights can be derived from this compound, and how are hydrogen-bonding networks analyzed?
Methodological Answer: SCXRD reveals:
Q. How can computational methods (e.g., DFT) predict the vibrational spectra of this compound?
Methodological Answer:
- DFT Calculations : Use B3-LYP/6-311G(d,p) to optimize geometry and compute harmonic frequencies.
- Scaling Factors : Apply empirical scaling (0.961 for B3-LYP) to match experimental IR data () .
- Mode Assignment : Compare computed vs. experimental peaks (e.g., C≡N stretch at ~2240 cm⁻¹).
Q. How should researchers address contradictions in experimental data (e.g., conflicting NMR shifts or crystallographic parameters)?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
